molecular formula C16H25NO2 B14823196 3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine

3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine

Cat. No.: B14823196
M. Wt: 263.37 g/mol
InChI Key: ICNODRFZPHMBJP-UHFFFAOYSA-N
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Description

3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol This compound is characterized by the presence of tert-butoxy, tert-butyl, and cyclopropoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Substituents: The tert-butoxy, tert-butyl, and cyclopropoxy groups are introduced through a series of substitution reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butoxy-2-tert-butyl-4-cyclopropoxypyridine is unique due to the combination of tert-butoxy, tert-butyl, and cyclopropoxy groups on a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C16H25NO2/c1-15(2,3)14-13(19-16(4,5)6)12(9-10-17-14)18-11-7-8-11/h9-11H,7-8H2,1-6H3

InChI Key

ICNODRFZPHMBJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1OC(C)(C)C)OC2CC2

Origin of Product

United States

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